molecular formula C5H11NO4 B580244 (2R,3S,4R)-2-Amino-3,4,5-trihydroxypentanal CAS No. 532-19-4

(2R,3S,4R)-2-Amino-3,4,5-trihydroxypentanal

Cat. No. B580244
CAS RN: 532-19-4
M. Wt: 149.146
InChI Key: RNZJRDIKDNXKIJ-LMVFSUKVSA-N
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Description

“(2R,3S,4R)-2-Amino-3,4,5-trihydroxypentanal” is a complex organic compound with multiple functional groups. It has an aldehyde group (-CHO), an amino group (-NH2), and three hydroxyl groups (-OH). The (2R,3S,4R) notation indicates the configuration of the chiral centers in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple polar groups (amino and hydroxyl groups) could make the compound highly soluble in water. The compound’s reactivity, stability, melting point, boiling point, etc., would also depend on its specific molecular structure .

Scientific Research Applications

properties

IUPAC Name

(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZJRDIKDNXKIJ-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318392
Record name Ribosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribosamine

CAS RN

532-19-4
Record name Ribosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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